Antibiotic P42-1
Overview
Description
Antibiotic P42-1 is a compound isolated from the culture filtrate of the bacterium Actinomyces tumemacerans . It is closely related to kanchanomycin and albofungin, and has been found to be identical to these compounds . This compound is known for its activity against a wide variety of gram-positive bacteria and fungi, and exhibits cytotoxicity to HeLa cell cultures . It also shows antitumor activity on Ehrlich ascites tumor in mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Antibiotic P42-1 involves the cultivation of Actinomyces tumemacerans strain INMI.P-42 . The antibiotic is isolated from the culture filtrate and obtained as yellow crystals . The molecular formula of this compound is C27H24N2O9 .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale fermentation processes using Actinomyces tumemacerans. The culture conditions, including temperature, pH, and nutrient composition, would need to be optimized to maximize the yield of the antibiotic. The isolation and purification processes would involve filtration, crystallization, and possibly chromatography techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Antibiotic P42-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might produce a ketone or aldehyde, while reduction might produce an alcohol. Substitution reactions could result in the formation of various derivatives of this compound.
Scientific Research Applications
Antibiotic P42-1 has several scientific research applications, including:
Chemistry: It can be used as a model compound to study the synthesis and reactivity of antibiotics.
Biology: It can be used to study the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial cells.
Industry: It can be used in the development of new antibiotics and other pharmaceutical products.
Mechanism of Action
The mechanism of action of Antibiotic P42-1 involves its interaction with bacterial cells, leading to the inhibition of cell wall synthesis or other essential cellular processes . The molecular targets and pathways involved in its action include enzymes and proteins that are critical for bacterial survival and proliferation . The exact mechanism may vary depending on the specific bacterial strain and the conditions of the experiment.
Comparison with Similar Compounds
Antibiotic P42-1 is closely related to kanchanomycin and albofungin . These compounds share similar structures and biological activities, but there may be differences in their potency, spectrum of activity, and toxicity profiles . The uniqueness of this compound lies in its specific molecular structure and its ability to exhibit both antibacterial and antitumor activities .
List of Similar Compounds
- Kanchanomycin
- Albofungin
Properties
IUPAC Name |
(13R,21R,24S)-6-amino-3,24,28-trihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O9/c1-9-5-10-6-11-7-14-18-19(15(11)21(31)16(10)27(34)29(9)28)23(33)20-22(32)17-12(30)3-4-13(35-2)24(17)38-26(20)25(18)37-8-36-14/h5-6,12-14,30-31,33H,3-4,7-8,28H2,1-2H3/t12-,13+,14+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQUSQASXBNKCW-BFHYXJOUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(CCC7O)OC)C(=C2C(=O)N1N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC3=C(C4=C5[C@@H](C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)[C@@H](CC[C@@H]7O)OC)C(=C2C(=O)N1N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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